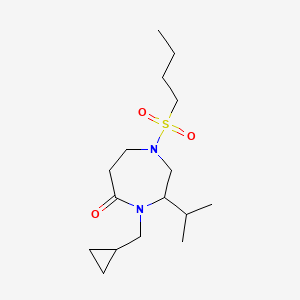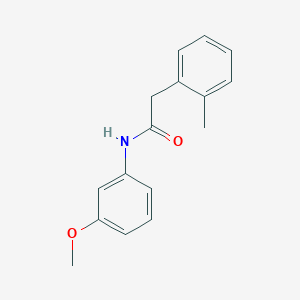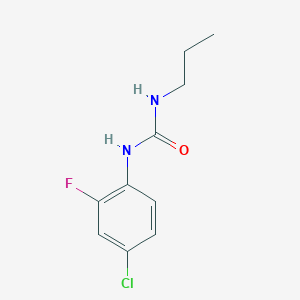![molecular formula C15H13F3N2O3 B5492030 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol](/img/structure/B5492030.png)
7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol, also known as TFMCQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TFMCQ is a quinoline derivative that has a unique structure with a carbonyl group and a morpholine ring attached to it. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers.
Wirkmechanismus
The mechanism of action of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting certain enzymes and proteins that are involved in disease progression. For example, 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol has also been found to have antiviral activity against herpes simplex virus type 1 and 2. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol is its unique structure, which makes it an attractive candidate for drug development. Additionally, this compound has shown promising results in various scientific studies, making it a subject of interest for researchers. However, the synthesis of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol is a complex process that requires expertise in synthetic organic chemistry. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol. One area of interest is the development of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, the synthesis of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol can be optimized to make it more cost-effective and scalable. Overall, 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol has great potential for the development of novel therapeutics, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol involves a multi-step process that includes the reaction of 2-chloro-8-hydroxyquinoline with trifluoromethylmorpholine-4-carbonyl chloride in the presence of a base. The reaction is then followed by purification and isolation of the final product. The synthesis of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol is a complex process that requires expertise in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial activities. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The unique structure of 7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol makes it an attractive candidate for drug development.
Eigenschaften
IUPAC Name |
(8-hydroxyquinolin-7-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)11-8-20(6-7-23-11)14(22)10-4-3-9-2-1-5-19-12(9)13(10)21/h1-5,11,21H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBJZGIELBHZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C3=C(C=CC=N3)C=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{[2-(Trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5491948.png)
![4-nitro-N'-{1-[4-(nonyloxy)phenyl]ethylidene}benzohydrazide](/img/structure/B5491953.png)
![N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5491967.png)



![4-benzyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5492016.png)
![N-[(2-bromophenyl)(2-chloro-1-ethoxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5492022.png)


![7-(3,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492041.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B5492042.png)
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5492043.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492054.png)